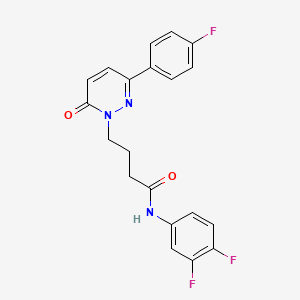
N-(3,4-difluorophenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-difluorophenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is also known as DFP-10825 and belongs to the class of pyridazinone derivatives.
Wirkmechanismus
The mechanism of action of N-(3,4-difluorophenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide involves the modulation of specific signaling pathways in the body. This compound has been shown to interact with the GABA receptor and modulate its activity, leading to the regulation of anxiety and other neurological disorders. In cancer cells, DFP-10825 has been shown to inhibit the activity of specific signaling pathways, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N-(3,4-difluorophenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide has been shown to have various biochemical and physiological effects in the body. In the brain, this compound has been shown to regulate anxiety and other neurological disorders by modulating the activity of the GABA receptor. In cancer cells, DFP-10825 has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(3,4-difluorophenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide in lab experiments are its potential applications in various research fields, its ability to modulate specific signaling pathways, and its anti-inflammatory and antioxidant properties. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.
Zukünftige Richtungen
There are several future directions for the research and development of N-(3,4-difluorophenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide. These include further studies on its mechanism of action and potential applications in various research fields, the development of new drugs based on this compound, and the optimization of its synthesis method to improve its efficacy and safety profiles. Additionally, further research is needed to fully understand the potential toxicity of this compound and its long-term effects on the body.
Synthesemethoden
The synthesis of N-(3,4-difluorophenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide involves the reaction of 3-(4-fluorophenyl)-6-oxopyridazine-1(6H)-carboxylic acid with 3,4-difluoroaniline and butanoyl chloride. The reaction is carried out in the presence of a base and a solvent, and the final product is obtained after purification and isolation.
Wissenschaftliche Forschungsanwendungen
N-(3,4-difluorophenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide has shown potential applications in various research fields such as neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been studied for its potential as a modulator of the GABA receptor, which is involved in the regulation of anxiety and other neurological disorders. In cancer research, DFP-10825 has been shown to inhibit the growth of cancer cells by targeting specific signaling pathways. In drug discovery, this compound has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Eigenschaften
IUPAC Name |
N-(3,4-difluorophenyl)-4-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3O2/c21-14-5-3-13(4-6-14)18-9-10-20(28)26(25-18)11-1-2-19(27)24-15-7-8-16(22)17(23)12-15/h3-10,12H,1-2,11H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVNBHJENIAQHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC(=C(C=C3)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-difluorophenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{3-[4-(Benzyloxy)-3-methoxyphenyl]-1,2,4-oxadiazol-5-yl}propanoic acid](/img/structure/B2660842.png)
![2-(4-fluorophenyl)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide](/img/structure/B2660846.png)
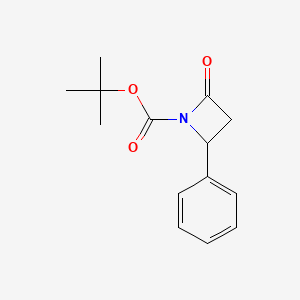
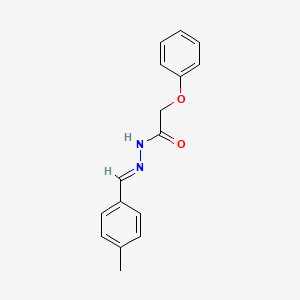

![(4-Methoxy-[1,4'-bipiperidin]-1'-yl)(phenyl)methanone](/img/structure/B2660852.png)
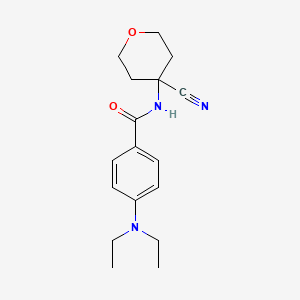
![5-(2-methoxyethyl)-3-oxo-2-phenyl-N-(4-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2660855.png)
![2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(furan-2-ylmethyl)acetamide](/img/structure/B2660856.png)
![2-[(4,4-Dimethylcyclohexylidene)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2660859.png)
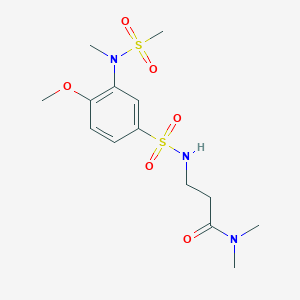
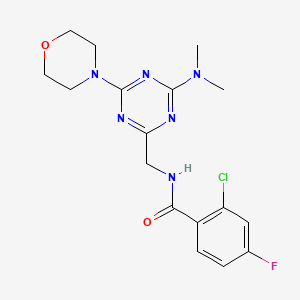
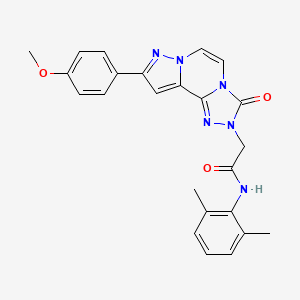
![2-(2-cyanoacetamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2660864.png)